7-O-(Amino-PEG4)-paclitaxel: A Technical Guide for Drug Development Professionals
7-O-(Amino-PEG4)-paclitaxel: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, mechanism of action, and application of a key paclitaxel (B517696) derivative for targeted drug delivery.
Introduction
7-O-(Amino-PEG4)-paclitaxel is a synthetically modified derivative of paclitaxel, a potent anti-cancer agent widely used in chemotherapy. This modification involves the attachment of a four-unit polyethylene (B3416737) glycol (PEG) spacer with a terminal amine group to the 7-hydroxyl position of the paclitaxel core. This functionalization serves a dual purpose: it provides a reactive handle for conjugation to targeting moieties, such as antibodies, to create Antibody-Drug Conjugates (ADCs), and the hydrophilic PEG linker can improve the aqueous solubility and pharmacokinetic profile of the parent drug. This guide provides a comprehensive technical overview for researchers and drug development professionals interested in utilizing 7-O-(Amino-PEG4)-paclitaxel in their therapeutic pipelines.
Physicochemical Properties
The key physicochemical properties of 7-O-(Amino-PEG4)-paclitaxel are summarized in the table below. These properties are essential for designing and executing conjugation strategies and formulation development.
| Property | Value | Source |
| Molecular Formula | C₅₈H₇₂N₂O₁₉ | [1][2][3] |
| Molecular Weight | 1101.2 g/mol | [1][2] |
| Purity | ≥95% (typically ~98%) | [1][2][4] |
| Appearance | Solid | [1][2] |
| Solubility | ≥ 50 mg/mL in DMSO | [5] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [5][6] |
Mechanism of Action: The Paclitaxel Core
The pharmacological activity of 7-O-(Amino-PEG4)-paclitaxel is derived from its paclitaxel component. Paclitaxel is a well-characterized mitotic inhibitor that targets microtubules, essential components of the cellular cytoskeleton.[7][8][9]
Microtubule Stabilization: Unlike other microtubule-targeting agents that induce depolymerization, paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them against disassembly.[7][8][9] This hyper-stabilization disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is crucial for various cellular functions, particularly the formation and function of the mitotic spindle during cell division.[7][8]
Cell Cycle Arrest and Apoptosis: The stabilization of microtubules leads to the formation of non-functional microtubule bundles and abnormal mitotic asters. This disruption of the mitotic spindle apparatus triggers the mitotic checkpoint, arresting the cell cycle at the G2/M phase and ultimately inducing programmed cell death (apoptosis).[7][8]
The anticipated signaling pathway leading to apoptosis following treatment with a 7-O-(Amino-PEG4)-paclitaxel-based ADC is depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation and application of 7-O-(Amino-PEG4)-paclitaxel.
Representative Synthesis of a 7-O-Substituted Paclitaxel Derivative
While a specific, publicly available, detailed synthesis protocol for 7-O-(Amino-PEG4)-paclitaxel is not available, the following represents a general approach for the esterification of paclitaxel at the 7-O position, based on similar chemical transformations.[10]
Materials:
-
Paclitaxel
-
Amino-PEG4-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add paclitaxel and a 1.2 to 1.5 molar excess of Amino-PEG4-carboxylic acid.
-
Dissolution: Dissolve the reactants in a minimal amount of anhydrous DCM or a mixture of DCM and DMF.
-
Coupling Agent Addition: Add a catalytic amount of DMAP (approximately 0.1 equivalents) to the solution. In a separate flask, dissolve a 1.5 to 2.0 molar excess of DCC or EDCI in anhydrous DCM.
-
Reaction: Slowly add the carbodiimide (B86325) solution to the paclitaxel mixture at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used). Dilute the filtrate with DCM and wash sequentially with a mild acid (e.g., 0.5 N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the 7-O-(Amino-PEG4)-paclitaxel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[11][12]
In Vitro Microtubule Polymerization Assay
This assay assesses the ability of 7-O-(Amino-PEG4)-paclitaxel to promote and stabilize microtubule formation.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
GTP solution (100 mM)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
7-O-(Amino-PEG4)-paclitaxel stock solution in DMSO
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation: On ice, resuspend lyophilized tubulin in general tubulin buffer to a final concentration of 2-4 mg/mL. Add GTP to a final concentration of 1 mM.
-
Compound Dilution: Prepare serial dilutions of 7-O-(Amino-PEG4)-paclitaxel in general tubulin buffer. Include a vehicle control (DMSO) and a positive control (paclitaxel).
-
Assay Setup: In a pre-chilled 96-well plate, add the tubulin solution to each well. Then, add the diluted compounds.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Data Acquisition: Measure the increase in absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes.
-
Analysis: Plot the absorbance as a function of time. Increased absorbance indicates microtubule polymerization. The rate and extent of polymerization can be compared between different concentrations of the test compound and controls.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to evaluate the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, SK-BR-3)[7][13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
7-O-(Amino-PEG4)-paclitaxel stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of 7-O-(Amino-PEG4)-paclitaxel in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different drug concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[7][8][9][13]
Representative Protocol for Antibody Conjugation
The terminal amine group of 7-O-(Amino-PEG4)-paclitaxel allows for its conjugation to antibodies, typically through the formation of a stable amide bond with activated carboxylic acid groups on the antibody or a linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
7-O-(Amino-PEG4)-paclitaxel
-
NHS-ester functionalized linker (if not directly conjugating to the antibody)
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5)
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange to transfer the antibody into the desired reaction buffer.
-
Linker Activation (if applicable): If using a linker, activate its carboxylic acid group to an NHS ester following standard protocols.
-
Drug-Linker Preparation: Dissolve the 7-O-(Amino-PEG4)-paclitaxel (or the activated drug-linker) in anhydrous DMSO to a known concentration.
-
Conjugation Reaction: Add the dissolved drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of the drug-linker). The reaction is typically carried out at room temperature or 4°C for 1-4 hours with gentle mixing.
-
Purification: Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography.
-
Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, HPLC (hydrophobic interaction chromatography), and mass spectrometry.
The following diagram illustrates a general workflow for the creation and characterization of an Antibody-Drug Conjugate using 7-O-(Amino-PEG4)-paclitaxel.
Conclusion
7-O-(Amino-PEG4)-paclitaxel is a valuable tool for the development of targeted cancer therapeutics. Its paclitaxel core provides a potent and well-understood mechanism of action, while the amino-PEG linker facilitates conjugation to targeting moieties and can enhance the molecule's biopharmaceutical properties. The experimental protocols provided in this guide offer a framework for the synthesis, evaluation, and application of this compound in the creation of novel and effective drug delivery systems, particularly Antibody-Drug Conjugates. As with any drug development program, careful optimization of conjugation chemistry, linker stability, and the choice of targeting moiety will be critical for achieving therapeutic success.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. chemscene.com [chemscene.com]
- 4. 7-O-(Amino-PEG4)-paclitaxel | BroadPharm [broadpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural characterization of an anhydrous polymorph of paclitaxel by solid-state NMR - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
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